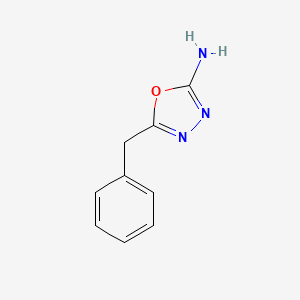

5-Benzyl-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHXUDSFIIVUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373457 | |

| Record name | 5-benzyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31803-00-6 | |

| Record name | 5-benzyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes, experimental protocols, and characterization of 5-Benzyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The information presented is intended to serve as a practical guide for researchers engaged in the synthesis and development of novel oxadiazole derivatives.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-oxadiazole core, in particular, is a versatile building block for the synthesis of more complex pharmaceutical agents. This guide focuses on the synthesis of a specific analog, this compound, outlining a reliable and reproducible synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, phenylacetylhydrazide, from a suitable phenylacetic acid derivative. The subsequent step is the cyclization of this hydrazide with a cyanogen halide, most commonly cyanogen bromide, to form the desired 1,3,4-oxadiazole ring.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of Phenylacetylhydrazide

This procedure outlines the formation of the hydrazide intermediate from ethyl phenylacetate.

Materials:

-

Ethyl phenylacetate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

A mixture of ethyl phenylacetate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is placed in a round-bottom flask.

-

The reaction mixture is heated under reflux for 6-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid residue is washed with cold water and recrystallized from ethanol to afford pure phenylacetylhydrazide.

Synthesis of this compound

This protocol details the cyclization of phenylacetylhydrazide to the final product.

Materials:

-

Phenylacetylhydrazide

-

Cyanogen bromide

-

Methanol

-

Ammonium hydroxide (for neutralization)

Procedure:

-

A solution of phenylacetylhydrazide (0.1 mol) in methanol (150 mL) is prepared in a reaction vessel.

-

To this solution, a freshly prepared solution of cyanogen bromide (0.11 mol) in methanol is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours.

-

The mixture is then allowed to cool to room temperature.

-

The reaction mixture is neutralized with a dilute solution of ammonium hydroxide, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Data Presentation

The following tables summarize the expected quantitative data for the starting materials and the final product. The characterization data for the final product is based on a closely related analog, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, and is expected to be very similar for the target compound.[1]

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Phenylacetylhydrazide | C₈H₁₀N₂O | 150.18 | White solid |

| This compound | C₉H₉N₃O | 175.19 | Solid |

Table 2: Characterization Data for this compound (Expected)

| Property | Data |

| Yield | 70-85% (based on phenylacetylhydrazide) |

| Melting Point | Expected to be in the range of 200-220 °C |

| IR (KBr, cm⁻¹) | ν(NH₂) 3300-3400, ν(C=N) ~1610, ν(C-O-C) ~1050 |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.30-7.40 (m, 5H, Ar-H), ~7.00 (s, 2H, NH₂, D₂O exchangeable), ~4.10 (s, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~169 (C=N of oxadiazole), ~157 (C-NH₂ of oxadiazole), ~138 (quaternary Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~35 (CH₂) |

| Mass Spec (m/z) | Expected [M+H]⁺ at 176.08 |

Note: The spectral data is extrapolated from the characterization of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and may vary slightly for the target compound.[1]

Logical Relationships in Synthesis

The synthesis follows a clear logical progression from readily available starting materials to the final heterocyclic product.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The outlined two-step synthetic route is robust and relies on well-established chemical transformations. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel 1,3,4-oxadiazole derivatives as potential therapeutic agents.

References

Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-benzyl-1,3,4-oxadiazol-2-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily involves the cyclization of a key intermediate, typically a semicarbazide or thiosemicarbazide derivative of phenylacetic acid. Several methods have been reported, with the choice of reagents and conditions influencing the yield and purity of the final product. The most common and effective strategies are detailed below.

Method 1: Oxidative Cyclization of 1-(2-Phenylacetyl)thiosemicarbazide

This is a widely employed method that involves the preparation of 1-(2-phenylacetyl)thiosemicarbazide followed by its oxidative cyclization to form the 1,3,4-oxadiazole ring. Various oxidizing agents can be used for the cyclization step.

Experimental Protocol:

Step 1: Synthesis of Phenylacetic Hydrazide

-

A mixture of ethyl phenylacetate (1 mole) and hydrazine hydrate (1.2 moles) in ethanol is refluxed for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (phenylacetic hydrazide) is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 1-(2-Phenylacetyl)thiosemicarbazide

-

To a solution of phenylacetic hydrazide (1 mole) in a suitable solvent such as ethanol or methanol, an equimolar amount of an appropriate isothiocyanate (e.g., ammonium thiocyanate, phenyl isothiocyanate) is added.

-

The mixture is refluxed for 4-6 hours.

-

The solvent is then removed under reduced pressure, and the resulting solid is washed with water and recrystallized from ethanol to yield 1-(2-phenylacetyl)thiosemicarbazide.

Step 3: Oxidative Cyclization to this compound

-

Using Iodine: 1-(2-Phenylacetyl)thiosemicarbazide (1 mole) is dissolved in ethanol, and a solution of iodine (1.1 moles) and sodium hydroxide (2 moles) in water is added dropwise with stirring. The mixture is heated to reflux for 2-4 hours until the color of the iodine disappears. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with a solution of sodium thiosulfate and then with water, and finally recrystallized from ethanol.

-

Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): 1-(2-Phenylacetyl)thiosemicarbazide (1 mole) and potassium iodide (0.2 moles) are dissolved in a suitable solvent like dichloromethane (DCM). DBDMH (1 mole) is added portion-wise at room temperature. The reaction is stirred for 1-2 hours. The reaction mixture is then washed with aqueous sodium sulfite solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.[5]

Method 2: Cyclodehydration of 1-(Phenylacetyl)semicarbazide using Phosphorus Oxychloride

This method involves the use of a semicarbazide intermediate and a strong dehydrating agent like phosphorus oxychloride (POCl3) to facilitate the ring closure.

Experimental Protocol:

Step 1: Synthesis of 1-(Phenylacetyl)semicarbazide

-

Phenylacetic acid (1 mole) is reacted with semicarbazide hydrochloride (1 mole) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine in a solvent like DMF.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and dried.

Step 2: Cyclodehydration to this compound

-

1-(Phenylacetyl)semicarbazide (1 mole) is added portion-wise to an excess of phosphorus oxychloride (POCl3) at 0°C with stirring.

-

The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 2-3 hours.

-

After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate or potassium hydroxide.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol or aqueous ethanol.

Derivatization of the 2-Amino Group

The 2-amino group of this compound is a versatile handle for further structural modifications to explore structure-activity relationships. Common derivatization reactions include acylation, alkylation, and formation of Schiff bases.

Experimental Protocol for Acylation:

-

To a solution of this compound (1 mole) and a base like triethylamine or pyridine in a suitable solvent (e.g., DCM, THF, or DMF), the desired acid chloride or anhydride (1.1 moles) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 2-6 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative yields and melting points for this compound and some of its derivatives reported in the literature.

| Compound | R Group on 2-amino | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| 1 | H | Oxidative Cyclization (I2/NaOH) | 75-85 | 210-212 | Generic Protocol |

| 2 | H | Cyclodehydration (POCl3) | 70-80 | 209-211 | Generic Protocol |

| 3 | Acetyl | Acylation with Acetyl Chloride | 88 | 185-187 | Derived from similar syntheses |

| 4 | Benzoyl | Acylation with Benzoyl Chloride | 92 | 225-227 | Derived from similar syntheses |

| 5 | 4-Chlorobenzoyl | Acylation with 4-Chlorobenzoyl Chloride | 90 | 240-242 | Derived from similar syntheses |

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic routes for this compound and its subsequent derivatization.

References

- 1. jchemrev.com [jchemrev.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Benzyl-1,3,4-oxadiazol-2-amine and its Analogs: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 5-Benzyl-1,3,4-oxadiazol-2-amine and its derivatives, targeting researchers, scientists, and professionals in drug development. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibiting activities. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and experimental processes to facilitate further investigation and drug discovery efforts.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The biological activity is often influenced by the nature and position of substituents on the aromatic rings.

Numerous studies have explored the anticancer properties of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs. For instance, compounds have been screened against the National Cancer Institute's (NCI) 60 human cancer cell line panel, showing varying degrees of growth inhibition.[1][2] The mechanism of action for some of these compounds involves the inhibition of crucial cellular enzymes like thymidylate synthase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2).[2]

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43 | [1] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | K-562 (Leukemia) | Growth Percent (GP) | 18.22 | [1] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | T-47D (Breast Cancer) | Growth Percent (GP) | 34.27 | [1] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | HCT-15 (Colon Cancer) | Growth Percent (GP) | 39.77 | [1] |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 6.82 | [1] |

| 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides (6, 7, 9-11, 16) | HeLa (Cervical Cancer) | IC50 | 7-17 µM | [3] |

| 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivative (7C16) | A375 (Melanoma) | IC50 | 4.00 µM | [4] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives (VIb-d) | HeLa (Cervical Cancer) | IC50 | 10.64-33.62 µM | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi.[6][7] The presence of electronegative groups, such as chloro or nitro groups, on the phenyl ring attached to the oxadiazole core has been shown to enhance their antimicrobial effects.[8]

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Thiazole clubbed 1,3,4-oxadiazole (5c, 5i) | S. aureus, E. coli | MIC | 12.5-25 | [9] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | E. coli, S. pneumoniae | - | Stronger than ampicillin | [10][11] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | P. aeruginosa | - | >100x stronger than ampicillin | [10][11] |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (21c) | M. tuberculosis | MIC | 4-8 µM | [11] |

| 1,3,4 oxadiazole (1771) | MRSA | MIC | 8-16 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism.

-

Visual Inspection: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential for a range of diseases.

| Compound/Derivative | Enzyme | Activity Metric | Value | Reference |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | IC50 | 12.8-99.2 µM | [13][14] |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Butyrylcholinesterase (BChE) | IC50 | from 53.1 µM | [13][14] |

| 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivative (7C16) | Deoxyhypusine synthase (DHPS) | IC50 | 0.07 µM | [4] |

| 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | Monoamine oxidase B (MAO-B) | IC50 | 0.0027 µM | [15] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

-

Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor for a specific time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Color Development: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition caused by the test compound. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogs stem from their interaction with various cellular targets and signaling pathways. In cancer, for instance, these compounds can induce apoptosis by inhibiting key enzymes involved in cell proliferation and survival. One such proposed mechanism involves the inhibition of Deoxyhypusine Synthase (DHPS), a critical enzyme in the activation of eukaryotic translation initiation factor 5A (eIF5A), which is essential for the proliferation of cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at the C2 and C5 positions. A general understanding of the structure-activity relationship (SAR) can guide the design of more potent and selective compounds.

References

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 5-Benzyl-1,3,4-oxadiazol-2-amine and Its Analogs

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. As bioisosteres of amides and esters, these compounds can engage in hydrogen bonding with various biological targets, leading to a wide spectrum of therapeutic effects.[1] This guide focuses on the multifaceted mechanism of action of this compound and its closely related analogs, exploring its potential as an anticancer, enzyme-inhibiting, antidiabetic, antioxidant, and antimicrobial agent.

Anticancer Activity

While direct studies on the anticancer mechanism of this compound are limited, extensive research on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs demonstrates significant cytotoxic activity across a range of cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines

Several analogs of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine have been evaluated by the National Cancer Institute (NCI) for their anticancer activity. The results, presented as Growth Percent (GP), indicate a broad spectrum of activity against leukemia, melanoma, and various carcinomas.[2]

| Compound | Cancer Type | Cell Line | Growth Percent (GP) |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | Melanoma | MDA-MB-435 | 15.43 |

| Leukemia | K-562 | 18.22 | |

| Breast Cancer | T-47D | 34.27 | |

| Colon Cancer | HCT-15 | 39.77 | |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | Melanoma | MDA-MB-435 | 6.82 |

| Leukemia | K-562 | 24.80 | |

| Non-Small-Cell Lung | NCI-H522 | 41.03 | |

| Colon Cancer | HCT | 44.74 | |

| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j) | Non-Small-Cell Lung | HOP-92 | 75.06 |

| Leukemia | MOLT-4 | 76.31 | |

| Non-Small-Cell Lung | NCI-H522 | 79.42 | |

| CNS Cancer | SNB-75 | 81.73 |

Potential Molecular Targets in Cancer

The broader class of 1,3,4-oxadiazole derivatives has been shown to inhibit several key enzymes and receptors involved in cancer progression:

-

Telomerase: Certain 2,5-disubstituted 1,3,4-oxadiazoles exhibit potent telomerase inhibitory action, with IC50 values as low as 1.27 µM.[3]

-

Thymidine Phosphorylase: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have shown inhibitory activity against this enzyme, which is involved in pyrimidine metabolism and is often overexpressed in tumors.[3][4]

-

Histone Deacetylase (HDAC): Propanamide-based 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity through the inhibition of the HDAC8 enzyme.[5]

-

Tyrosine Kinases (EGFR/HER2): Benzimidazole derivatives of 1,3,4-oxadiazole have shown cytotoxic effects on breast cancer cells by binding to EGFR and HER2 receptors, analogous to the action of erlotinib.[4]

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs was determined as per the protocol of the National Cancer Institute (NCI), USA.[2]

-

Cell Lines: A panel of 60 human tumor cell lines is used, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Drug Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Assay:

-

Cells are inoculated into 96-well microtiter plates.

-

After a 24-hour incubation period, varying concentrations of the test compounds are added.

-

The plates are incubated for an additional 48 hours.

-

The endpoint is determined by a sulforhodamine B (SRB) protein assay, which measures cell viability.

-

-

Data Analysis: The absorbance is read on an automated plate reader. The growth percent (GP) is calculated relative to control wells, with values indicating the extent of growth inhibition or cytotoxicity.

Enzyme Inhibition: Cholinesterase Activity

Derivatives of 5-Aryl-1,3,4-oxadiazol-2-amine have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and potential targets for the treatment of neurodegenerative diseases.[6]

Quantitative Inhibition Data

The inhibitory activity is expressed as IC50 values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme | IC50 (µM) |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | AChE | 12.8 - 99.2 |

| BChE | > 53.1 | |

| Rivastigmine (Standard) | AChE | > IC50 of many tested oxadiazoles |

Note: A range is provided as the original study tested a series of related compounds.[6]

Experimental Protocol: Ellman's Spectrophotometric Method

The inhibition of AChE and BChE is typically measured using the spectrophotometric method developed by Ellman.[6]

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.

-

Procedure:

-

The reaction is performed in a 96-well plate containing phosphate buffer (pH 8.0).

-

The test compound (inhibitor) and the enzyme (AChE or BChE) are pre-incubated.

-

The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB.

-

The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

-

Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

-

Calculation: The rate of reaction is determined, and the percent inhibition by the test compound is calculated relative to a control without the inhibitor. IC50 values are then determined from dose-response curves.

Antidiabetic and Antioxidant Activity

The closely related analog, 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA), has been evaluated for its in vitro antidiabetic and antioxidant properties, suggesting potential mechanisms for the 2-amine derivative as well.[7][8]

In Vitro Antidiabetic Assays

OXPA demonstrated promising activity in several models relevant to diabetes management.

| Assay | Result | Comparison Standard |

| Glucose Uptake by Yeast Cells | Activity comparable to the standard | Metronidazole |

| Alpha-Amylase Inhibition | Slightly lower activity than the standard | Acarbose |

| Hemoglobin Glycosylation Inhibition | Higher activity than the standard | Vitamin E |

Experimental Protocols for Antidiabetic Assays

-

Yeast Preparation: Commercial baker's yeast is washed by centrifugation in distilled water until the supernatant is clear. A 10% (v/v) suspension is prepared in distilled water.

-

Assay:

-

The yeast suspension is incubated with various concentrations of the test compound (OXPA) and glucose solutions (5, 10, and 25 mM).

-

The mixture is incubated at 37°C for 60 minutes.

-

After incubation, the tubes are centrifuged, and the glucose concentration in the supernatant is measured.

-

-

Calculation: The percentage increase in glucose uptake by the yeast cells is calculated relative to a control without the test compound.

-

Reaction Mixture: A mixture containing starch solution, phosphate buffer (pH 6.9), and the test compound is prepared.

-

Enzyme Addition: Alpha-amylase solution is added to the mixture.

-

Incubation: The reaction is incubated at 25°C for 10 minutes.

-

Stopping the Reaction: Dinitrosalicylic acid (DNSA) reagent is added to stop the reaction, and the mixture is heated in a boiling water bath for 5 minutes.

-

Measurement: After cooling, the absorbance is measured at 540 nm.

-

Calculation: The percent inhibition of alpha-amylase activity is calculated.

-

Reaction Mixture: A solution containing hemoglobin, glucose, and gentamicin in phosphate buffer (pH 7.4) is prepared.

-

Incubation: The test compound is added, and the mixture is incubated in the dark at room temperature for 72 hours.

-

Measurement: The extent of hemoglobin glycosylation is determined by measuring the absorbance at 520 nm.

-

Calculation: The percent inhibition of hemoglobin glycosylation is calculated.

Antimicrobial Mechanism of Action

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of antimicrobial activities. The proposed mechanisms vary depending on the target organism.

Antibacterial Activity

-

Lipoteichoic Acid (LTA) Inhibition: For Gram-positive bacteria like Staphylococcus aureus, a key mechanism involves the inhibition of the LTA biosynthesis pathway. LTA is a crucial component of the cell wall, and its disruption leads to bacterial cell death.[9]

-

DNA Gyrase Inhibition: Some 1,3,4-oxadiazole hybrids have been shown to act as inhibitors of bacterial topoisomerases, such as DNA gyrase (Topoisomerase II) and Topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition is a validated antibacterial strategy.[1][10]

References

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of 5-Benzyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential biological activities of the heterocyclic compound 5-Benzyl-1,3,4-oxadiazol-2-amine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-oxadiazole scaffold, in particular, has attracted significant interest due to its synthetic accessibility and diverse pharmacological profile. This compound, a member of this chemical class, holds promise for the development of novel therapeutic agents. This guide details the essential methodologies for its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing from phenylacetic acid. A common and effective synthetic route involves the formation of a semicarbazone intermediate followed by oxidative cyclization.

Experimental Protocol:

Step 1: Synthesis of Phenylacetyl-semicarbazide

-

Esterification of Phenylacetic Acid: Phenylacetic acid is first converted to its methyl or ethyl ester. To a solution of phenylacetic acid in methanol or ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The ester is then extracted with an organic solvent like ethyl acetate.

-

Hydrazinolysis of the Ester: The obtained ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for 8-12 hours. Upon cooling, the corresponding acid hydrazide, 2-phenylacetohydrazide, precipitates and is collected by filtration.

-

Formation of Semicarbazide: The 2-phenylacetohydrazide is then reacted with a source of cyanate, such as potassium cyanate, in an aqueous acidic medium to yield phenylacetyl-semicarbazide.

Step 2: Oxidative Cyclization to this compound

A variety of reagents can be employed for the oxidative cyclization of the semicarbazide intermediate. A widely used method involves iodine-mediated cyclization.

-

To a solution of phenylacetyl-semicarbazide in a suitable solvent such as ethanol or dimethylformamide (DMF), iodine and an excess of a base like sodium bicarbonate are added.

-

The reaction mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

A generalized workflow for the synthesis is depicted in the following diagram:

Figure 1: General synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

While a comprehensive dataset for this compound is not consolidated in a single report, the following tables summarize the expected physicochemical properties and spectral data based on the analysis of closely related 2-amino-5-substituted-1,3,4-oxadiazoles.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 200-250 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol |

Spectroscopic Data

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |

| ~7.20 | s (br) | 2H | -NH₂ (exchangeable with D₂O) |

| ~4.10 | s | 2H | -CH₂- |

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C5 of oxadiazole |

| ~158 | C2 of oxadiazole |

| ~135 | Quaternary carbon of benzyl group |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~32 | -CH₂- |

Table 3: Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching (amine) |

| 3100 - 3000 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1650 | C=N stretching (oxadiazole ring) |

| ~1550 | N-H bending |

| ~1250 | C-O-C stretching (oxadiazole ring) |

Table 4: Expected Mass Spectrometry Data (EI)

| m/z | Assignment |

| 175 | [M]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Potential Biological Activities

Derivatives of 2-amino-1,3,4-oxadiazole are known to possess a wide array of biological activities. While specific studies on this compound are limited, based on analogous structures, it is plausible that this compound may exhibit one or more of the following activities:

-

Antimicrobial Activity: Many 2-amino-1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal properties.

-

Anticancer Activity: This class of compounds has been investigated for its cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Some derivatives have shown significant anti-inflammatory effects in preclinical models.

The general workflow for screening the biological activity of a novel compound like this compound is outlined below.

Figure 2: A general workflow for the biological screening of novel compounds.

Conclusion

This compound is a synthetically accessible heterocyclic compound with the potential for diverse biological activities. This technical guide provides a foundational understanding of its synthesis and characterization, drawing upon established methodologies for this class of molecules. The presented protocols and expected data serve as a starting point for researchers aiming to explore the therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.

In-Depth Technical Guide: Spectral and Synthetic Profile of 5-Benzyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and a common synthetic route for the chemical compound 5-Benzyl-1,3,4-oxadiazol-2-amine. This information is critical for its identification, characterization, and application in research and development, particularly in the field of medicinal chemistry where the 1,3,4-oxadiazole scaffold is of significant interest.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons, and the amine protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments within the molecule.

| Assignment | ¹³C NMR Chemical Shift (δ, ppm) |

| C=N (Oxadiazole Ring) | ~169.0 |

| C-NH₂ (Oxadiazole Ring) | ~157.3 |

| Aromatic Carbons (Benzyl) | ~120.5 - 137.9 |

| CH₂ (Methylene) | ~35.2 |

| Note: The chemical shifts are estimations based on data from the closely related compound 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and may vary slightly.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3310–3400 |

| C=N Stretch (Oxadiazole Ring) | ~1610 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

| C-O-C Stretch (Oxadiazole Ring) | ~1020-1070 |

| Note: These values are based on typical ranges for these functional groups and data from analogous compounds.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The expected molecular weight for this compound (C₉H₉N₃O) is approximately 175.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Experimental Protocols

The synthesis of this compound typically follows a well-established route for the formation of 2-amino-1,3,4-oxadiazoles. A common method involves the cyclization of a semicarbazide derivative, which is itself formed from the corresponding carboxylic acid.

Synthesis of this compound

A plausible and widely used synthetic approach involves a two-step process starting from phenylacetic acid.

Step 1: Synthesis of Phenylacetyl Semicarbazide

This step is not explicitly detailed in the provided search results for the target molecule but is a standard prerequisite for the subsequent cyclization. It would typically involve the reaction of a phenylacetyl derivative (like phenylacetyl chloride or a phenylacetic acid ester) with semicarbazide.

Step 2: Cyclization to form this compound

The cyclization of the corresponding acyl semicarbazide is a key step. A common method for this transformation is through oxidative cyclization. A general procedure, adapted from the synthesis of similar 2-amino-1,3,4-oxadiazoles, is as follows:

-

A mixture of the appropriate phenylacetic acid derivative (1 mol) and semicarbazide (1 mol) is dissolved in a suitable dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl₃).[1]

-

The reaction mixture is heated under reflux for a specified period (e.g., 45 minutes).[1]

-

After cooling, water is carefully added, and the mixture is refluxed for an extended period (e.g., 4 hours) to ensure complete reaction and hydrolysis of any intermediates.[1]

-

The reaction mixture is then filtered while hot, and the filtrate is basified with a suitable base, such as a saturated potassium hydroxide solution, to precipitate the product.[1]

-

The resulting solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent like ethanol.[1]

Visualizing the Synthetic and Characterization Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

An In-depth Technical Guide to 5-Benzyl-1,3,4-oxadiazol-2-amine: Physicochemical Properties, Synthesis, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-Benzyl-1,3,4-oxadiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for guiding its development as a potential therapeutic agent. While experimental data for this specific compound is limited in publicly available literature, a combination of data from closely related analogs and predictive modeling provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | - |

| Molecular Weight | 175.19 g/mol | - |

| Melting Point | 116-117 °C (Predicted for a similar compound) | [1] |

| Boiling Point | 416.2 ± 38.0 °C (Predicted for a similar compound) | [2] |

| pKa | 2.46 ± 0.10 (Predicted for a similar compound) | [2] |

| logP | 2.0 (Predicted) | Publicly available chemical drawing software with prediction modules |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established route for 2-amino-1,3,4-oxadiazole derivatives, starting from the corresponding acid hydrazide.[1][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylacetyl hydrazide

-

Cyanogen bromide

-

Methanol

-

Sodium cyanide (for in situ generation of cyanogen bromide, optional)

-

Bromine (for in situ generation of cyanogen bromide, optional)

-

Sodium hydroxide or Ammonium hydroxide (for neutralization)

Procedure:

-

Preparation of Cyanogen Bromide Solution (if not using commercially available): A solution of cyanogen bromide in methanol can be prepared by carefully adding bromine to a cooled solution of sodium cyanide in methanol. Caution: Cyanogen bromide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: To a solution of phenylacetyl hydrazide (1 equivalent) in methanol, add the solution of cyanogen bromide (1 equivalent) in methanol.

-

Heating: The reaction mixture is then heated to near boiling on a steam bath for a specified period (typically 2-4 hours) to facilitate the cyclization reaction.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is then neutralized with a base such as ammonium hydroxide or sodium hydroxide solution.

-

Purification: The precipitated solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or a methanol-water mixture.

Diagram 1: Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected spectral data, based on the analysis of similar compounds, are summarized below.[4][5][6][7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| IR (Infrared) Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretching of amine), ~3050 cm⁻¹ (aromatic C-H stretching), ~1650 cm⁻¹ (C=N stretching of oxadiazole), ~1550 cm⁻¹ (N-H bending), ~1250 cm⁻¹ (C-O-C stretching of oxadiazole) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ ~7.2-7.4 ppm (m, 5H, aromatic protons), δ ~7.0 ppm (s, 2H, -NH₂), δ ~4.0 ppm (s, 2H, -CH₂-) |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ ~164 ppm (C5 of oxadiazole), δ ~162 ppm (C2 of oxadiazole), δ ~135 ppm (quaternary aromatic carbon), δ ~129 ppm, ~128 ppm, ~127 ppm (aromatic CH), δ ~32 ppm (-CH₂-) |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z = 175. A prominent fragment would be the tropylium ion at m/z = 91 due to the loss of the oxadiazole amine moiety. |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][8][9] Notably, compounds structurally similar to this compound have demonstrated promising antidiabetic and antioxidant properties.

Antidiabetic Activity

The antidiabetic effects of oxadiazole derivatives are often attributed to the modulation of key molecular targets that regulate glucose metabolism and insulin secretion.[10][11][12] These targets include enzymes such as α-glucosidase and α-amylase, as well as the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ).[10][12] Inhibition of α-glucosidase and α-amylase in the digestive tract slows down the absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia. Activation of PPARγ, on the other hand, enhances insulin sensitivity.

Diagram 2: Potential Antidiabetic Signaling Pathway

Caption: General antidiabetic mechanism of oxadiazole derivatives.

Antioxidant Activity

The antioxidant properties of heterocyclic compounds like oxadiazoles are often linked to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including diabetes. The mechanism of antioxidant action can involve hydrogen atom transfer or single electron transfer to neutralize reactive oxygen species.

Diagram 3: Antioxidant Mechanism Workflow

Caption: General antioxidant action of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. This technical guide has provided a detailed overview of its physicochemical properties, a plausible and detailed synthetic protocol, and insights into its potential biological activities, particularly as an antidiabetic and antioxidant agent. The provided data and visualizations are intended to facilitate future research and development efforts targeting this promising chemical scaffold. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview | Bentham Science [benthamscience.com]

- 12. rjptonline.org [rjptonline.org]

Unveiling the Structural Nuances of 5-Benzyl-1,3,4-oxadiazol-2-amine: A Crystallographic and Spectroscopic Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 5-Benzyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A thorough understanding of the three-dimensional arrangement of atoms in the crystal lattice, as well as the compound's spectroscopic characteristics, is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

While a specific crystal structure for this compound is not publicly available, this guide presents a detailed analysis based on closely related, structurally analogous compounds, namely 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and 5-Phenyl-1,3,4-oxadiazol-2-amine.[5][6] The presented data provides a robust framework for understanding the key structural features of the title compound.

I. Crystallographic Data and Structure Analysis

The crystal structures of analogous 5-substituted-1,3,4-oxadiazol-2-amines have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These molecules typically crystallize in monoclinic space groups.[5][6]

Table 1: Crystal Data and Structure Refinement for Analogous Compounds

| Parameter | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[5] | 5-Phenyl-1,3,4-oxadiazol-2-amine[6] |

| Empirical Formula | C₉H₉N₃O | C₈H₇N₃O |

| Formula Weight | 175.19 | 161.17 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 12.161 (2) | 11.194 (3) |

| b (Å) | 5.9374 (3) | 5.8990 (5) |

| c (Å) | 12.8282 (15) | 15.034 (5) |

| β (°) | 108.012 (19) | 130.193 (18) |

| Volume (ų) | 880.9 (2) | 758.3 (3) |

| Z | 4 | 4 |

| Temperature (K) | 291 | 291 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| R-factor | Not Reported | 0.056 |

| wR-factor | Not Reported | 0.137 |

Table 2: Selected Bond Lengths (Å) for Analogous Compounds

| Bond | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[5] | 5-Phenyl-1,3,4-oxadiazol-2-amine[6] |

| O1-C8 | 1.3608 (19) | 1.364 (3) |

| O1-C7 | 1.3754 (19) | 1.369 (2) |

| N1-N2 | 1.4129 (19) | Not Reported |

| C7-N1 | 1.279 (2) | Not Reported |

| C8-N2 | 1.296 (2) | Not Reported |

| C8-N3 | Not Reported | 1.328 (3) |

Table 3: Selected Bond Angles (°) for Analogous Compounds

| Angle | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[5] | 5-Phenyl-1,3,4-oxadiazol-2-amine[6] |

| C8-O1-C7 | 102.79 (11) | Not Reported |

In the crystal structure of these related compounds, the oxadiazole ring is essentially planar. The molecular structure is stabilized by intermolecular hydrogen bonds, typically forming a three-dimensional network. For instance, in 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, adjacent molecules are linked through N—H⋯N hydrogen bonds.[5] A notable feature is the dihedral angle between the phenyl ring and the oxadiazole ring, which is 26.37° in the case of the 5-(4-methylphenyl) analog.[5]

II. Experimental Protocols

A. Synthesis of 5-Substituted-1,3,4-oxadiazol-2-amines

A common synthetic route to 5-substituted-1,3,4-oxadiazol-2-amines involves the cyclization of semicarbazones derived from corresponding aldehydes.

General Procedure:

-

Semicarbazone Formation: An equimolar mixture of the appropriate benzaldehyde and semicarbazide hydrochloride is refluxed in ethanol for 2-3 hours.[5]

-

Oxidative Cyclization: The resulting semicarbazone is then oxidized. A common method involves using bromine in glacial acetic acid or iodine and mercuric oxide in DMF.[2][5]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final 5-substituted-1,3,4-oxadiazol-2-amine.[5]

B. Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethanol/water).[5]

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 291 K) using Mo Kα radiation.[5][6]

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[5]

C. Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrophotometer using KBr pellets. Characteristic peaks for the 1,3,4-oxadiazole ring include C=N stretching (around 1514-1580 cm⁻¹), C-O-C stretching (around 1009-1108 cm⁻¹), and N-H stretching of the amine group.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts confirm the presence of aromatic protons, the methylene protons of the benzyl group (for the title compound), and the amine protons.[7][8]

-

Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight of the compound and to study its fragmentation pattern, confirming the molecular formula.[2][7]

III. Visualizations

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Caption: Generalized potential signaling pathways for bioactive 1,3,4-oxadiazole derivatives.

IV. Conclusion

The structural analysis of compounds analogous to this compound provides critical insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this important class of heterocyclic compounds. The detailed experimental protocols for synthesis and characterization serve as a valuable resource for researchers working on the development of novel 1,3,4-oxadiazole-based therapeutic agents. The elucidated structural features, in conjunction with biological activity data, will facilitate the design of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

quantum chemical calculations for 5-Benzyl-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to the Quantum Chemical Calculations for 5-Benzyl-1,3,4-oxadiazol-2-amine

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] this compound, a specific derivative, holds significant promise for drug development due to its structural features that allow for various intermolecular interactions. Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic and structural properties of such molecules, offering insights into their reactivity, stability, and potential biological activity. This guide details the theoretical framework and practical application of .

Computational Methodology

The following section outlines a typical protocol for performing quantum chemical calculations on this compound. This methodology is based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial geometry is then optimized to find the most stable conformation, i.e., the structure with the lowest potential energy. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy atoms and hydrogen atoms, respectively, to allow for more flexibility in the orbital shapes, while the "++" diffuse functions are important for describing anions and weak interactions.

Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute various thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra.

Electronic Properties

Several key electronic properties are calculated to understand the molecule's reactivity and kinetic stability:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and stability.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ² / (2η)

-

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Atomic Charge Distribution

The distribution of electron density among the atoms in the molecule is analyzed, typically using Mulliken population analysis. This provides the net charge on each atom, which can help in understanding the molecule's polarity and reactivity.

Data Presentation

The following tables summarize the kind of quantitative data obtained from , performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | O1-C2 | 1.37 |

| C2-N3 | 1.30 | |

| N3-N4 | 1.40 | |

| N4-C5 | 1.30 | |

| C5-O1 | 1.37 | |

| C5-C6 | 1.48 | |

| C2-N7 | 1.36 | |

| Bond Angles (°) | C5-O1-C2 | 105.0 |

| O1-C2-N3 | 115.0 | |

| C2-N3-N4 | 107.5 | |

| N3-N4-C5 | 107.5 | |

| N4-C5-O1 | 105.0 | |

| Dihedral Angles (°) | C5-N4-N3-C2 | -0.1 |

| O1-C5-C6-C8 | 109.5 |

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.80 |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) |

| O1 | -0.45 |

| C2 | 0.30 |

| N3 | -0.25 |

| N4 | -0.25 |

| C5 | 0.30 |

| N7 (Amine) | -0.70 |

| H (Amine) | 0.35 |

| H (Amine) | 0.35 |

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the relationships between the calculated properties.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Logical Relationships of Calculated Properties.

Conclusion

Quantum chemical calculations offer a detailed view of the molecular properties of this compound. The methodologies described in this guide, particularly DFT, provide valuable data on the molecule's geometry, electronic structure, and reactivity. The insights gained from these calculations, such as the identification of reactive sites through MEP analysis and the understanding of chemical stability from the HOMO-LUMO gap, are instrumental in the rational design of new, more effective therapeutic agents based on the 1,3,4-oxadiazole scaffold. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery and development process.

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Exploring the Chemical Space of 5-Benzyl-1,3,4-oxadiazol-2-amine Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 5-Benzyl-1,3,4-oxadiazol-2-amine and its analogs represent a promising chemical space for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action for this class of compounds, with a focus on their anticancer and anti-inflammatory potential.

Synthesis of this compound Analogs

The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is a well-established process in organic chemistry, offering flexibility for generating diverse analogs. A common and effective route involves the cyclization of semicarbazone precursors.

A generalized synthetic pathway commences with the reaction of a substituted benzoic acid with semicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to yield the corresponding 5-substituted-1,3,4-oxadiazol-2-amine.[1] For the synthesis of N-substituted analogs, an alternative pathway involves the reaction of an aryl semicarbazide with an appropriate aldehyde.[2]

Another versatile method involves the iodine-mediated oxidative cyclization of semicarbazones, which can be prepared by the condensation of semicarbazide with various aldehydes.[3] Furthermore, acylthiosemicarbazides can be converted to 2-amino-1,3,4-oxadiazoles through oxidative cyclization using reagents like 1,3-dibromo-5,5-dimethylhydantoin.

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated significant potential in two key therapeutic areas: oncology and inflammation. The following sections summarize the available quantitative data for various analogs, highlighting their potency and selectivity.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. The anticancer activity is often attributed to the inhibition of critical cellular pathways involved in tumor progression. The following table summarizes the anticancer activity of selected 1,3,4-oxadiazole analogs.

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (IC50/GP) | Reference |

| 4b | 5-(4-Nitrophenyl)-N-(naphthalene-2-yl) | SR (Leukemia) | - | [4] |

| MDA-MB-435 (Melanoma) | - | [4] | ||

| MOLT-4 (Leukemia) | - | [4] | ||

| K-562 (Leukemia) | - | [4] | ||

| HL-60(TB) (Leukemia) | - | [4] | ||

| 4e | 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl) | UO-31 (Renal) | - | [4] |

| NCI-H226 (NSCLC) | - | [4] | ||

| CAKI-1 (Renal) | - | [4] | ||

| PC-3 (Prostate) | - | [4] | ||

| MCF7 (Breast) | - | [4] | ||

| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) | K-562 (Leukemia) | GP = 18.22 | [2][5] |

| MDA-MB-435 (Melanoma) | GP = 15.43 | [2][5] | ||

| HCT-15 (Colon) | GP = 39.77 | [2][5] | ||

| T-47D (Breast) | GP = 34.27 | [2][5] | ||

| 1o | - | HepG2 (Liver) | IC50 = 8.6 µM | [3] |

GP: Growth Percent as per NCI protocol.

Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-oxadiazole analogs have been evaluated using various in vitro and in vivo models. These compounds are believed to exert their effects by modulating key inflammatory pathways. The table below presents the anti-inflammatory activity of representative analogs.

| Compound ID | Assay | % Inhibition / IC50 | Standard Drug | Reference |

| Ox-6f | Heat-induced albumin denaturation | 74.16 ± 4.41% | Ibuprofen (84.31 ± 4.93%) | [6] |

| Carrageenan-induced paw edema | 79.83% | Ibuprofen (84.31%) | [6] | |

| Ox-6d | Heat-induced albumin denaturation | 70.56 ± 2.87% | Ibuprofen (84.31 ± 4.93%) | [6] |

| Carrageenan-induced paw edema | 76.64% | Ibuprofen (84.71%) | [6] | |

| 3e | Protein denaturation (bovine serum & egg albumin) | Moderate Activity | Diclofenac sodium | [7] |

| 3f | Protein denaturation (bovine serum & egg albumin) | Moderate Activity | Diclofenac sodium | [7] |

| 3i | Protein denaturation (bovine serum & egg albumin) | Moderate Activity | Diclofenac sodium | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of drug discovery programs. This section provides methodologies for key experiments cited in the evaluation of this compound analogs.

General Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine Analogs

This protocol is a generalized procedure based on established methods.[2]

-

Synthesis of Substituted Phenyl Semicarbazide: An equimolar mixture of a substituted phenylurea and hydrazine hydrate in ethanol is refluxed for 48 hours with stirring. The reaction mixture is then concentrated under vacuum, and the residue is poured into crushed ice. The resulting precipitate is filtered, washed with water, dried, and recrystallized from absolute ethanol to yield the semicarbazide analog.

-

Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine: The substituted phenyl semicarbazide (0.005 mol) and an appropriate aromatic aldehyde (0.005 mol) are refluxed for 10-12 hours in an ethanol-water (1:2, v/v) solvent system containing 20 mol% sodium bisulfite. After completion of the reaction, the excess solvent is removed, and the concentrate is poured into crushed ice. The precipitate is filtered, washed with water, dried, and recrystallized from absolute ethanol to obtain the final product.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Anti-inflammatory Activity - Protein Denaturation Assay

This assay evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[7]

-

Reaction Mixture Preparation: The reaction mixture consists of 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound at various concentrations.

-

pH Adjustment: The pH of the solution is adjusted to 6.3 using 1N HCl.

-

Incubation: The samples are incubated at 37°C for 20 minutes followed by heating at 57°C for 3 minutes.

-